1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol
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Overview
Description
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol is an organic compound that features a bromophenyl group attached to a propyl chain, which is further linked to an amino group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol typically involves the reaction of 3-bromophenylpropylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is essential to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol: Similar structure but with the bromine atom at the 4-position.
1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-{[1-(3-Methylphenyl)propyl]amino}propan-2-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and interactions with biological targets. This specific substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(14-8-9(2)15)10-5-4-6-11(13)7-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
PCDWQQZVTHJOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NCC(C)O |
Origin of Product |
United States |
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